3-Chloro-5-fluoro-4-methoxybenzyl bromide
Overview
Description
3-Chloro-5-fluoro-4-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrClFO. It is a derivative of benzyl bromide, where the benzene ring is substituted with chlorine, fluorine, and methoxy groups. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Biochemical Analysis
Biochemical Properties
3-Chloro-5-fluoro-4-methoxybenzyl bromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with nucleophilic amino acids in proteins, leading to the formation of covalent bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific enzyme involved .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling pathways. Additionally, it can modulate the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it can inhibit the activity of certain enzymes by forming covalent bonds with their active sites. This inhibition can result in the accumulation of substrates and a decrease in the production of products. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under refrigerated conditions but can degrade over time when exposed to light and heat. Long-term exposure to the compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. High doses can lead to cellular damage, oxidative stress, and apoptosis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The compound’s localization and accumulation can influence its activity and function. For example, its accumulation in the endoplasmic reticulum can affect protein folding and secretion .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-4-methoxybenzyl bromide typically involves the bromination of 3-Chloro-5-fluoro-4-methoxybenzyl alcohol. The reaction is carried out using hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction conditions usually include a solvent such as dichloromethane or toluene, and the reaction is performed at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-methoxybenzyl bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction reactions: The compound can undergo reduction to remove the halogen atoms and form simpler benzyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation: Products include benzaldehydes or benzoic acids.
Reduction: Products include dehalogenated benzyl derivatives.
Scientific Research Applications
3-Chloro-5-fluoro-4-methoxybenzyl bromide is used in scientific research for various purposes:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is used in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding. It can be used to modify biomolecules and study their interactions.
Medicine: It is used in the development of new drugs and therapeutic agents
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-methoxybenzyl bromide involves its reactivity towards nucleophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the formation of various substituted benzyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzyl bromide: Lacks the fluorine substituent.
5-Fluoro-4-methoxybenzyl bromide: Lacks the chlorine substituent.
3-Chloro-5-fluorobenzyl bromide: Lacks the methoxy substituent.
Uniqueness
3-Chloro-5-fluoro-4-methoxybenzyl bromide is unique due to the presence of all three substituents (chlorine, fluorine, and methoxy) on the benzene ring. This combination of substituents imparts specific chemical properties and reactivity to the compound, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
5-(bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClFO/c1-12-8-6(10)2-5(4-9)3-7(8)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXSRVKICKOIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)CBr)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391161 | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-36-5 | |
Record name | 5-(Bromomethyl)-1-chloro-3-fluoro-2-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-5-fluoro-4-methoxybenzyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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